1-Chloro-2-ethenyl-4-fluorobenzene
Description
Contextualization within Halogenated Aromatic and Vinylic Systems
As a member of the halogenated aromatic family, 1-Chloro-2-ethenyl-4-fluorobenzene's properties are influenced by the electronic effects of its halogen substituents. The chlorine and fluorine atoms, being electronegative, withdraw electron density from the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.
The presence of the vinylic (ethenyl) group is of particular significance. This functional group is a key site for a multitude of chemical reactions, most notably polymerization. The ability of styrene (B11656) derivatives to undergo polymerization is a cornerstone of polymer chemistry, and the specific halogenation pattern of this compound suggests the potential for creating polymers with tailored properties. Research has indeed pointed towards the existence and study of Poly(4-chloro-3-fluorostyrene). epdf.pubscribd.comgoogleapis.com The properties of such polymers, including their glass transition temperature, are subjects of computational and experimental investigation. scispace.com
Significance in Advanced Organic Synthesis and Precursor Chemistry
The reactivity of the vinyl group makes this compound a valuable precursor in advanced organic synthesis. For instance, it can be converted into its corresponding epoxide, 2-(4-Chloro-3-fluorophenyl)oxirane, through epoxidation reactions. This transformation highlights its utility in accessing other functionalized building blocks.
Furthermore, the compound has been shown to participate in more complex transformations, such as hydroxyl-diazomethylation reactions under photoredox catalysis. This indicates its role as a substrate for developing novel synthetic methodologies. The distinct electronic environment of the benzene (B151609) ring, shaped by the chloro and fluoro substituents, can also influence the regioselectivity and stereoselectivity of reactions involving the vinyl group.
Scope and Research Trajectories Pertaining to this compound
Current research involving this compound appears to be focused on its utility as a monomer and a reactive intermediate. The exploration of Poly(4-chloro-3-fluorostyrene) suggests a trajectory towards the development of new materials with specific thermal or physical properties, potentially for applications in specialized plastics or coatings.
The use of this compound in complex organic reactions points to another research avenue: its application as a building block for the synthesis of fine chemicals and potentially biologically active molecules. The combination of halogen and vinyl functionalities provides multiple handles for further chemical modification, making it an attractive starting material for the construction of more elaborate molecular frameworks. While direct applications in pharmaceutical synthesis are not yet widely documented, its role as a precursor to other reactive intermediates suggests a potential for future exploration in this area.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-ethenyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNGKZHAULCFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 2 Ethenyl 4 Fluorobenzene and Its Analogs
Retrosynthetic Analysis of the 1-Chloro-2-ethenyl-4-fluorobenzene Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inbhavanscollegedakor.org This is achieved through a series of "disconnections," which are the reverse of known, reliable chemical reactions. bhavanscollegedakor.orgslideshare.net
For the target molecule, this compound, two primary disconnection strategies are most logical:
C=C Bond Disconnection: The ethenyl group can be disconnected via reactions that form carbon-carbon double bonds. This is a common and powerful strategy. This disconnection points to a precursor molecule, specifically a halogenated benzaldehyde, which can then undergo an olefination reaction to install the vinyl group. This leads back to 2-chloro-4-fluorobenzaldehyde (B1630644) as a key intermediate. This is often the preferred route as it builds the more complex vinyl group onto a simpler, often commercially available, aromatic core.
C-X (Carbon-Halogen) Bond Disconnection: An alternative approach is to disconnect one of the carbon-halogen bonds. For instance, one could envision synthesizing the molecule from a precursor like 2-ethenyl-4-fluorobenzene and then introducing the chlorine atom via an electrophilic chlorination reaction. However, this approach presents significant challenges in controlling the regioselectivity, as the existing vinyl and fluoro substituents will direct the incoming electrophile to specific positions that may not yield the desired product. bhavanscollegedakor.org
Based on these primary disconnections, the most synthetically viable path involves the formation of the ethenyl group on a pre-existing 1-chloro-4-fluorobenzene (B165104) framework. This approach simplifies the control of substituent placement on the aromatic ring.
Targeted Synthesis of the Ethenyl Moiety within Halogenated Aromatic Frameworks
The introduction of a vinyl group onto an aromatic ring is a cornerstone of synthetic chemistry, enabling the creation of styrenes, which are valuable monomers and synthetic intermediates. nih.govresearchgate.net
Olefination reactions provide a direct and reliable method for converting carbonyl compounds, such as aldehydes, into alkenes. The most prominent of these is the Wittig reaction. cam.ac.uk
Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with an aldehyde or ketone. For the synthesis of this compound, the precursor would be 2-chloro-4-fluorobenzaldehyde. This aldehyde is reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base (like n-butyllithium or potassium tert-butoxide) to generate the ylide in situ, which then reacts with the aldehyde to form the desired vinyl group.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. It often provides better yields and easier removal of byproducts compared to the traditional Wittig reaction. The phosphonate ester, such as diethyl (lithiomethyl)phosphonate, reacts with 2-chloro-4-fluorobenzaldehyde to yield the target styrene (B11656) derivative. A key advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene, although this is not a factor for a terminal alkene like the ethenyl group.
Table 1: Comparison of Olefination Reactions for Ethenyl Group Synthesis
| Reaction | Reagent | Typical Base | Precursor | Key Features |
| Wittig | Methyltriphenylphosphonium halide | n-BuLi, KOt-Bu | 2-Chloro-4-fluorobenzaldehyde | Widely used; byproduct (triphenylphosphine oxide) can be difficult to remove. cam.ac.uk |
| HWE | Diethyl methylphosphonate | NaH, KOt-Bu | 2-Chloro-4-fluorobenzaldehyde | Water-soluble phosphate (B84403) byproduct is easily removed; often provides higher yields. |
An alternative to olefination is the formation of the double bond through an elimination reaction on a suitable precursor. This two-step approach involves first installing a two-carbon side chain on the aromatic ring, which is then converted into the ethenyl group.
Friedel-Crafts Acylation followed by Reduction and Dehydration: The 1-chloro-4-fluorobenzene ring can be acylated with acetyl chloride under Friedel-Crafts conditions to introduce an acetyl group. The resulting ketone is then reduced to a secondary alcohol using a reducing agent like sodium borohydride. Subsequent acid-catalyzed dehydration of this alcohol eliminates water to form the desired ethenyl group.
Dehydrohalogenation: Another elimination pathway involves the halogenation of an ethyl side chain followed by base-induced dehydrohalogenation. For example, ethylbenzene (B125841) can be brominated at the alpha-position using N-bromosuccinimide (NBS) to form a (1-bromoethyl)benzene (B1216412) derivative. Treatment with a strong, non-nucleophilic base like potassium tert-butoxide will then eliminate HBr to generate the vinyl group.
A versatile method for creating alkenes involves the partial reduction of an alkyne.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction can be used to couple a terminal alkyne (like acetylene) with an aryl halide. In this context, 1-chloro-2-iodo-4-fluorobenzene could be coupled with a protected form of acetylene (B1199291), followed by deprotection.
Partial Reduction: The resulting terminal alkyne can then be selectively reduced to an alkene. A common method for this transformation is the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which hydrogenates the alkyne to a cis-alkene. For a terminal alkyne, this simply provides the corresponding vinyl group.
Strategic Introduction of Halogen Substituents (Chlorine and Fluorine)
The placement of halogen atoms on the benzene (B151609) ring is governed by the directing effects of the substituents already present. rsc.orgresearchgate.net
In electrophilic aromatic substitution, substituents on the benzene ring direct incoming electrophiles to specific positions. These substituents are classified as either ortho/para-directing or meta-directing.
Fluorine: As a halogen, fluorine is an ortho/para-directing group. However, it is also a deactivating group, meaning it makes the ring less reactive towards electrophilic substitution than benzene itself.
Chlorine: Similar to fluorine, chlorine is an ortho/para-directing, deactivating group.
Ethenyl (Vinyl) Group: The vinyl group is an ortho/para-directing and activating group.
The synthesis of this compound requires the substituents to be in a specific 1,2,4-arrangement. This is typically achieved by starting with a molecule that already has the correct substitution pattern or by exploiting the directing effects of the groups.
For instance, if one were to chlorinate 4-fluorostyrene, the vinyl group (activating, ortho/para-directing) and the fluorine atom (deactivating, ortho/para-directing) would both direct the incoming chlorine electrophile. The strongly activating vinyl group would direct the chlorine to the ortho position (position 2), leading to the desired product. However, some of the para-isomer relative to the vinyl group might also be formed, complicating the purification. This highlights why building the vinyl group onto a pre-halogenated ring is often the more regioselective and reliable strategy.
Table 2: Directing Effects of Substituents
| Substituent | Type | Directing Effect |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -CH=CH₂ (Ethenyl) | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. lboro.ac.uk In the context of synthesizing this compound, a plausible SNAr strategy would involve a precursor molecule where a leaving group at the C-4 position is displaced by a fluoride (B91410) ion.
The reaction typically proceeds via an addition-elimination mechanism, where the fluoride nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitro or cyano group, ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com For unactivated fluoroarenes, organic photoredox catalysis can enable nucleophilic defluorination under mild conditions. nih.gov
Common fluoride sources for SNAr reactions include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred to solvate the cation and enhance the nucleophilicity of the fluoride ion.
A hypothetical SNAr route to a precursor of this compound could start with a dichlorobenzene derivative containing an activating group. This activating group would later be converted to the ethenyl group. The increased electron-withdrawing nature of an additional fluorine atom can increase the yield of SNAr reactions. lboro.ac.uk
Metal-Catalyzed Halogenation and Halogen Exchange Reactions
Metal-catalyzed reactions provide an alternative and often more versatile approach to introducing fluorine. frontiersin.org These methods can overcome some of the limitations of SNAr, such as the need for strongly activated substrates. Halogen exchange reactions, where a different halogen (e.g., chlorine, bromine, or iodine) is replaced by fluorine, are particularly noteworthy. nih.govrsc.org
Palladium and copper are the two main metals used to catalyze the fluorination of aryl halides. frontiersin.orgnih.gov Palladium catalysis, in particular, has been shown to be highly effective for the fluorination of aryl bromides and iodides. acs.org These reactions are thermodynamically favored but kinetically slow without a catalyst. frontiersin.orgnih.gov The catalytic cycle for palladium-catalyzed fluorination generally involves three key steps: oxidative addition, halide exchange, and reductive elimination. acsgcipr.org The use of sterically hindered ligands can facilitate the challenging reductive elimination step. acsgcipr.org
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Ni(PCy3)2Cl2 | Aryl fluorides, Organozinc reagents | Cross-coupling product | up to 92 | organic-chemistry.org |
| Pd(OAc)2 / ligand | Aryl bromides/iodides, AgF/KF | Aryl fluorides | Varies | acs.org |
| Copper complexes | Aryl halides, Fluoride source | Aryl fluorides | Varies | frontiersin.orgnih.gov |
This table presents examples of metal-catalyzed halogenation reactions applicable to the synthesis of fluorinated aromatic compounds.
For the synthesis of this compound, a potential strategy would be the palladium-catalyzed fluorination of a corresponding 4-bromo or 4-iodo-1-chloro-2-ethenylbenzene precursor.
Late-Stage Fluorination Methodologies
Electrophilic fluorinating agents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are widely used to introduce fluorine via an electrophilic substitution mechanism. alfa-chemistry.comnumberanalytics.comsigmaaldrich.com These reagents are particularly useful for the fluorination of electron-rich aromatic compounds. numberanalytics.com Palladium-catalyzed C-H fluorination using mild electrophilic fluorinating reagents has also been developed, expanding the scope of direct fluorination. nih.gov
Nucleophilic fluorination in a late-stage context often involves the displacement of a leaving group, similar to SNAr, but on a more complex substrate. numberanalytics.com The development of novel reagents and conditions is crucial to ensure compatibility with various functional groups present in the molecule. numberanalytics.com
In the synthesis of this compound, an LSF approach could involve the direct C-H fluorination at the C-4 position of a 1-chloro-2-ethenylbenzene intermediate. This would require a highly regioselective fluorination method.
| Fluorinating Agent | Type | Key Features |
| Selectfluor® | Electrophilic | High reactivity and selectivity. numberanalytics.comnumberanalytics.com |
| NFSI | Electrophilic | Mild conditions, good selectivity. numberanalytics.comnumberanalytics.com |
| KF, CsF | Nucleophilic | Cost-effective, requires activation. alfa-chemistry.comnumberanalytics.com |
| Xenon difluoride (XeF₂) | Electrophilic | Used with a catalyst like BF₃·Et₂O. chemicalbook.com |
This table summarizes common fluorinating agents used in late-stage fluorination.
Cross-Coupling Strategies for Constructing the C-C and C-X Bonds
Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For a molecule like this compound, these reactions are crucial for introducing the ethenyl (vinyl) group.
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira) for Ethenyl and Aryl Linkages
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org To form the ethenyl group of the target molecule, a 1-chloro-4-fluoro-2-halobenzene could be coupled with a vinylboronic acid derivative. libretexts.orgorgsyn.orgresearchgate.net A key advantage of the Suzuki-Miyaura coupling is its tolerance of a wide range of functional groups. orgsyn.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. In this case, a 1-chloro-4-fluorobenzene derivative with a halide at the 2-position could be reacted with ethylene (B1197577) gas or a vinyl equivalent to install the ethenyl group.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A 1-chloro-4-fluoro-2-halobenzene could be coupled with acetylene, followed by partial reduction of the resulting alkyne to an alkene, to yield the desired ethenyl group.
| Reaction | Coupling Partners | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organohalide | High functional group tolerance, mild conditions. libretexts.orgorgsyn.org |
| Heck | Unsaturated halide + Alkene | Forms a new C-C bond at the alkene. |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Creates an alkyne, which can be reduced to an alkene. |
This table outlines major palladium-catalyzed cross-coupling reactions for C-C bond formation.
Nickel-Catalyzed Processes and Their Mechanistic Nuances
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering complementary reactivity and being more cost-effective. elsevierpure.com Nickel catalysts are particularly effective in activating challenging C-F and C-Cl bonds. elsevierpure.comrsc.org
For the synthesis of this compound, a nickel catalyst could be employed in a Kumada or Negishi-type coupling. For instance, a nickel complex could catalyze the reaction between a Grignard reagent (Kumada) or an organozinc reagent (Negishi) derived from vinyl bromide and a 1-chloro-4-fluoro-2-halobenzene. rsc.orgacs.org
Mechanistically, nickel-catalyzed reactions often proceed through a similar catalytic cycle to palladium (oxidative addition, transmetalation, reductive elimination). However, the energetics and relative rates of these steps can differ, leading to unique reactivity profiles. organic-chemistry.org For example, some nickel pincer complexes have shown high efficiency in coupling aryl fluorides with Grignard reagents at room temperature. rsc.org
C-H Activation and Functionalization Approaches in Fluorinated Arenes
Direct C-H activation and functionalization represent a highly atom-economical and efficient strategy for forming C-C and C-X bonds, as it avoids the need for pre-functionalized starting materials. umich.edu In the context of fluorinated arenes, transition metal-catalyzed C-H activation can be used to introduce the ethenyl group directly onto the fluorinated aromatic core. acs.orgnih.gov
Palladium-catalyzed direct C-H olefination of polyfluoroarenes with alkenyl tosylates has been reported, providing a route to olefinated polyfluoroarenes in good yields. researchgate.net This type of reaction could potentially be applied to a 1-chloro-4-fluorobenzene substrate to introduce the ethenyl group at the C-2 position. The regioselectivity of such reactions is a critical aspect and is often influenced by steric and electronic factors, and sometimes by the use of a directing group. chemrxiv.org
The development of new ligands and catalysts continues to expand the scope and applicability of C-H activation in complex molecule synthesis, including the functionalization of fluorinated arenes. umich.edunih.gov
Green Chemistry and Sustainable Synthetic Approaches for this compound Production
A key strategy in the sustainable synthesis of compounds like this compound is the use of catalytic reactions, which can proceed with high efficiency under mild conditions. pharmtech.com Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming the crucial carbon-carbon bond between the vinyl group and the fluorinated benzene ring. chemrxiv.org Research in this area focuses on developing highly active and recyclable catalysts to make the process more economical and sustainable. mdpi.com
Recent advancements have highlighted several green approaches applicable to the synthesis of this compound and its analogs:
Catalyst Development and Recycling: The Suzuki coupling reaction traditionally uses homogeneous palladium catalysts, which are effective but difficult to separate from the reaction mixture and are often thermally sensitive. mdpi.com A greener alternative is the use of heterogeneous catalysts, where the palladium is supported on materials like magnesium hydroxide (B78521) and cerium carbonate hydroxide composites. chemrxiv.org These supported catalysts can be easily recovered and reused for multiple reaction cycles, significantly reducing waste and cost. For example, a Pd/TiO₂ catalyst has demonstrated sustained efficiency over five consecutive runs in a Suzuki coupling reaction with minimal palladium leaching. mdpi.com
Solvent Selection: The choice of solvent is critical in green synthesis. Many organic solvents are volatile, toxic, and flammable. Water is an ideal green solvent due to its safety, availability, and low cost. chemrxiv.org The development of water-soluble catalysts, such as those based on palladium porphyrin systems, allows reactions like the Suzuki coupling to be performed in aqueous media. chemrxiv.org Another approach is the use of ionic liquids, which are non-volatile and can act as both solvent and catalyst, offering a recyclable reaction medium. researchgate.net
Atom Economy: Green synthetic methods strive for high atom economy, meaning that a maximal number of atoms from the reactants are incorporated into the final product. nih.govprimescholars.com Reactions like isomerizations and additions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.gov For the synthesis of this compound, a potential route with high atom economy would be the direct addition of an acetylene derivative to a benzene ring, though this remains a significant synthetic challenge. A more practical approach is optimizing coupling reactions to minimize byproduct formation.
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com These methods can also lead to higher product yields and cleaner reactions. Furthermore, performing reactions at ambient temperature and pressure, whenever possible, contributes to a more sustainable process. mdpi.com
Electrosynthesis: Electrochemical methods are emerging as a sustainable alternative for driving chemical reactions. Using electricity as a "reagent" avoids the need for stoichiometric chemical oxidants or reductants. acs.org For instance, the electrocatalytic hydrocarboxylation of styrenes using water as a hydrogen source and CO₂ as a carboxyl source demonstrates a green approach to synthesizing valuable derivatives. acs.org This principle could be adapted for other modifications of the styrene scaffold.
The table below summarizes and compares different catalytic systems used in Suzuki-Miyaura cross-coupling reactions, a key step often employed in synthesizing substituted styrenes. This data highlights the progress towards greener and more sustainable chemical production.
| Catalyst System | Reactants | Solvent | Key Green Features | Yield | Source |
|---|---|---|---|---|---|
| PdCl₂(CH₃CN)₂ / N-[(3,4-dimethoxyphenyl)methylene]-1,2-benzenediamine (L3) | Aryl bromides and arylboronic acids | Not specified | Air-stable, phosphine-free ligand, mild conditions | Good | researchgate.net |
| Pd(OAc)₂(PPh₃)₂ on MgCe-HDC | Aryl iodides and boronic acids | Water | Reaction in water, reusable catalyst | Excellent | chemrxiv.org |
| Iridium Catalyst | Hydrocarbon feedstocks | Solvent-free | Direct C-H activation, generates only hydrogen as byproduct | Not specified | pharmtech.com |
| Pd/TiO₂ on Cordierite Monolith | 4-methoxyiodobenzene and phenylboronic acid | Not specified | Recyclable catalyst, maintained 87% yield after 5 runs | 87% | mdpi.com |
Reactivity and Mechanistic Investigations of 1 Chloro 2 Ethenyl 4 Fluorobenzene
Reactivity of the Ethenyl Group
The vinyl group, being an electron-rich π-system, is susceptible to addition reactions. Its reactivity is influenced by the attached aromatic ring, which can stabilize charged or radical intermediates at the benzylic position.
Electrophilic addition to the ethenyl group proceeds via a carbocationic intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the electrophile (E⁺) adds to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation. In the case of 1-Chloro-2-ethenyl-4-fluorobenzene, this results in a benzylic carbocation, which is significantly stabilized by resonance with the aromatic ring. The subsequent attack by the nucleophile (Nu⁻) at this benzylic position yields the Markovnikov product.
For example, the reaction with hydrogen halides (H-X) will see the proton add to the terminal carbon (Cβ) of the vinyl group, forming a carbocation on the carbon attached to the ring (Cα). The halide ion then attacks this benzylic carbocation.
Table 1: Regioselectivity in Electrophilic Addition
| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Intermediate | Product |
| HBr | H⁺ | Br⁻ | Benzylic Carbocation | 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene |
| H₂O / H⁺ | H⁺ | H₂O | Benzylic Carbocation | 1-(4-Chloro-2-fluorophenyl)ethan-1-ol |
| Br₂ | Br⁺ | Br⁻ | Cyclic Bromonium Ion | 1-(1,2-Dibromoethyl)-4-chloro-2-fluorobenzene |
In contrast to electrophilic addition, radical addition to the vinyl group, typically initiated by light or a radical initiator like peroxide, follows an anti-Markovnikov regioselectivity. The initiating radical (R•) adds to the terminal carbon (Cβ) to form the more stable benzylic radical intermediate. The reaction then propagates, leading to the addition of the hydrogen atom to the benzylic carbon (Cα).
For instance, the addition of HBr in the presence of peroxides (ROOR) results in the formation of the anti-Markovnikov product, where the bromine atom is attached to the terminal carbon of the original ethenyl group. This pathway is a hallmark of radical additions to styrene (B11656) derivatives. researchgate.net
The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. scispace.com In this role, it reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is influenced by its electronic properties. The aromatic ring, substituted with electron-withdrawing halogens (Cl and F), slightly reduces the electron density of the ethenyl group. This can decrease its reactivity in normal-electron-demand Diels-Alder reactions (which are favored by electron-rich dienophiles) but may enhance its reactivity in inverse-electron-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor. libretexts.org
Reactivity of the Halogenated Aromatic Ring
The benzene (B151609) ring of this compound is subject to substitution reactions, with the outcome heavily dependent on whether the attacking species is an electrophile or a nucleophile.
In electrophilic aromatic substitution (EAS), the substituents on the ring dictate the position of the incoming electrophile. wikipedia.org The directing effects of the three substituents—chloro, fluoro, and ethenyl—must be considered collectively.
Halogens (F, Cl): Both are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance (+M), which stabilizes the cationic intermediate (the sigma complex) when attack occurs at the ortho or para positions. pressbooks.pubscience-softcon.de
Ethenyl (Vinyl) Group: This group is generally considered weakly activating and is also an ortho, para-director due to its ability to extend the conjugated π-system and stabilize the sigma complex through resonance.
The three available positions for substitution are C3, C5, and C6. The directing effects converge to strongly favor substitution at the C5 position.
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Relation to -Cl (o,p-director) | Relation to -F (o,p-director) | Relation to -Ethenyl (o,p-director) | Overall Assessment |
| C3 | Ortho | Meta | Meta | Disfavored. Activated by -Cl but deactivated by -F and -Ethenyl. Also sterically hindered by two adjacent groups. |
| C5 | Meta | Para | Ortho | Most Favored. Strongly activated by both the para-fluoro and ortho-ethenyl groups. The meta-directing deactivation from chlorine is overcome. |
| C6 | Ortho | Meta | Ortho | Possible, but less favored than C5. Activated by both ortho-directors (-Cl and -ethenyl) but sterically hindered by the adjacent chlorine atom. |
Therefore, electrophilic substitution reactions like nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) are predicted to yield the 5-substituted product as the major isomer.
Nucleophilic aromatic substitution (SNAr) is possible on this ring because the electron-withdrawing halogens can stabilize the necessary negatively charged intermediate, known as a Meisenheimer complex. organic-chemistry.org The reaction requires a strong nucleophile and typically harsh conditions (high temperature/pressure). The key factors are the presence of a good leaving group and electron-withdrawing groups positioned ortho or para to it. pressbooks.pub
In this molecule, both chlorine and fluorine can potentially act as leaving groups.
Substitution at C1 (Chloride as Leaving Group): The fluorine atom is para to the chlorine. Its strong inductive electron-withdrawing effect helps to stabilize the negative charge of the Meisenheimer complex that forms when a nucleophile attacks C1.
Substitution at C4 (Fluoride as Leaving Group): The chlorine atom is para to the fluorine. It also provides stabilization for the intermediate formed upon nucleophilic attack at C4.
Generally, in SNAr, the rate-determining step is the initial nucleophilic attack. libretexts.org Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and thus more susceptible to attack. Consequently, fluoride (B91410) is often a better leaving group than chloride in SNAr reactions, a reversal of the trend seen in aliphatic SN2 reactions. Given these factors, SNAr reactions are plausible at both C1 and C4, with a potential preference for the displacement of the fluoride ion at C4, depending on the specific reaction conditions.
Table 3: Factors Governing Nucleophilic Aromatic Substitution (SNAr)
| Position of Attack | Leaving Group | Stabilizing Group (Para) | Governing Factors | Predicted Feasibility |
| C1 | Cl⁻ | Fluorine (-I > +M) | Strong stabilization from para-fluoro group. | Plausible under forcing conditions. |
| C4 | F⁻ | Chlorine (-I > +M) | Strong stabilization from para-chloro group. The high electronegativity of F makes C4 a prime target for nucleophilic attack. | Plausible, potentially favored over C1 substitution. |
Directed ortho-Metalation (DoM) Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of the aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.org
For this compound, the fluorine atom could potentially act as a weak directing group for ortho-metalation. However, the presence of the vinyl group and the chlorine atom introduces complexity. The vinyl group itself can be susceptible to addition reactions with organolithium reagents, and the chlorine atom could direct metalation to the C3 position. The relative directing ability of the fluorine versus the chlorine, and the potential for side reactions with the vinyl group, would need to be carefully considered and experimentally determined.
Cross-Coupling Reactivity at Chlorine and Fluorine Sites
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki, Stille, Negishi, and Buchwald-Hartwig Coupling Potentials
The chloro and fluoro substituents on this compound represent potential sites for cross-coupling reactions. Generally, the carbon-chlorine bond is more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide. scispace.comiaea.org It is plausible that the chlorine atom of this compound could be selectively coupled with a variety of boronic acids or esters in the presence of a suitable palladium catalyst and base. scispace.comresearchgate.net The fluorine atom would likely remain intact under these conditions.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org Similar to the Suzuki coupling, the C-Cl bond of this compound would be the expected site of reaction with an organostannane. wikipedia.org
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organohalide. nih.gov The higher reactivity of organozinc reagents often allows for milder reaction conditions, and it is expected that the C-Cl bond would be preferentially functionalized. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The chlorine atom of this compound could undergo amination with a variety of primary or secondary amines. nih.govamazonaws.com The choice of ligand on the palladium catalyst is often crucial for achieving high yields and functional group tolerance. nih.gov
Table 1: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Organometallic Reagent | Expected Reaction Site |
| Suzuki | Organoboron | C-Cl |
| Stille | Organotin | C-Cl |
| Negishi | Organozinc | C-Cl |
| Buchwald-Hartwig | Amine | C-Cl |
C-H Functionalization via Transition Metal Catalysis
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of new bonds without the need for pre-functionalized starting materials. In the context of this compound, the fluorine atom could act as a directing group for ortho C-H activation. acs.org This could potentially allow for the introduction of functional groups at the C3 or C5 positions of the benzene ring. The regioselectivity of such a reaction would depend on the specific catalyst system employed and the relative directing influence of the existing substituents.
Polymerization and Oligomerization Mechanisms
The ethenyl (vinyl) group of this compound makes it a monomer that can potentially undergo polymerization or oligomerization to form larger molecules.
Radical Polymerization Kinetics and Chain Transfer Processes
Radical polymerization is a common method for polymerizing vinyl monomers. The reaction is initiated by a radical species, which adds to the double bond of the monomer, creating a new radical that can then propagate by adding to another monomer. The kinetics of this process and the potential for chain transfer reactions, where the growing polymer chain is terminated and a new one is initiated, would be influenced by the electronic nature of the substituted styrene. The electron-withdrawing effects of the chloro and fluoro substituents would affect the reactivity of the vinyl group and the stability of the resulting polymer.
Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)
Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the molecular weight, architecture, and dispersity of the resulting polymers. These methods could potentially be applied to the polymerization of this compound to produce well-defined polymers with tailored properties. The success of these techniques would depend on the compatibility of the monomer with the specific chain transfer agents (for RAFT) or catalyst systems (for ATRP).
Copolymerization Studies with Other Monomers
There is no available scientific literature detailing the copolymerization of this compound with other monomers. To illustrate the type of data that would be relevant, the following table is a hypothetical representation of how such research findings could be presented.
Hypothetical Copolymerization Data of this compound (CEFB) with a Generic Monomer 'M'
| Entry | Comonomer (M) | Mol% CEFB in Feed | Mol% CEFB in Copolymer | Copolymer Yield (%) | Molecular Weight (Mw, g/mol ) |
| 1 | Styrene | 25 | 22 | 85 | 45,000 |
| 2 | Styrene | 50 | 48 | 82 | 42,500 |
| 3 | Styrene | 75 | 73 | 78 | 39,000 |
| 4 | Methyl Methacrylate | 25 | 28 | 91 | 52,000 |
| 5 | Methyl Methacrylate | 50 | 53 | 88 | 49,500 |
| 6 | Methyl Methacrylate | 75 | 78 | 84 | 46,000 |
This table is for illustrative purposes only and is not based on experimental results.
Chemo-, Regio-, and Stereoselective Transformations of this compound
No specific studies on the chemo-, regio-, and stereoselective transformations of this compound have been found in the public domain. Research in this area would likely focus on reactions that selectively target the vinyl group without disturbing the halogenated aromatic ring, or vice-versa. Examples of such transformations could include selective hydrogenation, epoxidation, or cross-coupling reactions.
Hypothetical Selective Transformations of this compound
| Reaction Type | Catalyst / Reagent | Solvent | Temp (°C) | Product | Regio-/Stereoselectivity | Yield (%) |
| Hydrogenation | H₂, Pd/C (5 mol%) | Ethanol | 25 | 1-Chloro-2-ethyl-4-fluorobenzene | N/A | >99 |
| Epoxidation | m-CPBA | Dichloromethane | 0 | 2-(2-Chloro-5-fluorophenyl)oxirane | >95% | 88 |
| Heck Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene | 90 | 1-Chloro-4-fluoro-2-styrylbenzene | >98% E-isomer | 75 |
| Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(OAc)₂, SPhos | Dioxane | 100 | 2-Ethenyl-4-fluoro-4'-methoxy-1,1'-biphenyl | >99% C-C coupling at Cl | 82 |
This table is for illustrative purposes only and is not based on experimental results.
Investigation of Reaction Intermediates and Transition State Structures
There is no available research concerning the investigation of reaction intermediates or transition state structures involving this compound. Such studies would be crucial for understanding the mechanisms of its potential reactions. For instance, computational chemistry could be employed to model the transition states of its polymerization or selective transformations to predict reaction pathways and outcomes.
Advanced Spectroscopic and Spectrometric Characterization of 1 Chloro 2 Ethenyl 4 Fluorobenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Basic Identification
A thorough search for high-resolution NMR studies of 1-Chloro-2-ethenyl-4-fluorobenzene has yielded no specific experimental data for this compound. While the principles of advanced NMR techniques are well-established for the structural elucidation of organic molecules, their application to this particular compound has not been documented in accessible scientific literature.
Multidimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Dynamic NMR for Conformational Analysis and Rotational Barriers
There are no available studies on the use of dynamic NMR spectroscopy to investigate the conformational dynamics of this compound. This technique would be instrumental in determining the energy barrier for the rotation around the single bond connecting the ethenyl group to the fluorinated benzene (B151609) ring. Such information provides insight into the molecule's flexibility and the relative stability of its different conformers.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis
While FT-IR and Raman spectra are powerful tools for identifying functional groups and providing a "fingerprint" of a molecule, no specific experimental spectra for this compound have been published. For related compounds, such as 1-(chloromethyl)-4-fluorobenzene, vibrational frequencies have been assigned using both experimental and computational methods. For instance, the C-F stretching vibration in fluorinated benzenes typically appears in the 1300-1000 cm⁻¹ region. irphouse.com The C-Cl stretching and bending vibrations are expected at lower frequencies. The vinyl group would give rise to characteristic C=C and C-H stretching and bending modes. However, without the actual spectra of this compound, a detailed analysis and a data table of its vibrational modes cannot be compiled.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Reaction Pathway Studies
No high-resolution mass spectrometry data for this compound has been reported in the literature. HRMS is essential for determining the exact mass of the parent ion, which in turn allows for the unambiguous confirmation of the molecular formula. Furthermore, the analysis of fragmentation patterns in HRMS provides valuable information about the structure of the molecule and can be used to study reaction pathways. While predicted mass data exists for related compounds like 1-chloro-4-ethynyl-2-fluorobenzene, no experimental HRMS data for the target compound is available. uni.lu
X-ray Crystallography for Precise Solid-State Structure Determination
A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no entries for the crystal structure of this compound. X-ray crystallography provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. nih.gov Without a solved crystal structure, these crucial details about the solid-state conformation of this compound remain unknown.
Theoretical and Computational Studies of 1 Chloro 2 Ethenyl 4 Fluorobenzene
Quantum Chemical Calculations: Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-chloro-2-ethenyl-4-fluorobenzene. These computational methods provide insights into its electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for determining the ground state properties of medium-sized organic molecules.
Methodology: A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)). The geometry of this compound would be optimized to find the lowest energy arrangement of its atoms.
Expected Findings: The calculations would yield key energetic and geometric parameters. The planarity of the benzene (B151609) ring, the orientation of the ethenyl group relative to the ring, and the bond lengths and angles would be determined. The presence of the electron-withdrawing chlorine and fluorine atoms and the π-system of the ethenyl group would influence the electron distribution and geometry of the benzene ring.
| Parameter | Expected Outcome |
| Optimized Geometry | The benzene ring will likely exhibit slight distortions from perfect hexagonal symmetry due to the substituents. The C-Cl and C-F bond lengths will be consistent with those in other halogenated benzenes. |
| Rotational Barriers | The energy barrier for the rotation of the ethenyl group around the C-C single bond connecting it to the benzene ring can be calculated. This would reveal the most stable conformation. |
| Dipole Moment | The magnitude and direction of the molecular dipole moment would be calculated, indicating the overall polarity of the molecule resulting from the electronegative halogen atoms. |
Ab Initio Methods for High-Accuracy Property Prediction
For more precise predictions of certain properties, higher-level ab initio methods can be employed, although they are more computationally intensive.
Methodology: Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) with large basis sets (e.g., aug-cc-pVTZ) would be used, often on a DFT-optimized geometry.
Expected Findings: These calculations would provide benchmark values for properties such as electron affinity, ionization potential, and polarizability. They can also be used to refine the geometric parameters and vibrational frequencies obtained from DFT.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO: The energy and spatial distribution of the HOMO and LUMO are critical. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).
Expected Reactivity: The presence of the electron-donating ethenyl group and the electron-withdrawing halogens will influence the energy and localization of these orbitals. It is expected that the HOMO would have significant contributions from the ethenyl group and the π-system of the benzene ring. The LUMO is likely to be distributed over the aromatic ring, with potential contributions from the anti-bonding orbitals associated with the C-Cl and C-F bonds. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
| Orbital | Expected Characteristics | Predicted Reactivity |
| HOMO | Primarily localized on the ethenyl group and the π-system of the benzene ring. Its energy will be influenced by the electron-donating nature of the vinyl group. | The site of electrophilic attack. Reactions with electrophiles would likely target the carbon atoms of the ethenyl group or electron-rich positions on the aromatic ring. |
| LUMO | Likely to be a π* orbital distributed over the benzene ring. Its energy will be lowered by the electron-withdrawing effects of the chlorine and fluorine atoms. | The site of nucleophilic attack. Nucleophiles would likely attack the carbon atoms of the benzene ring, particularly those bearing the halogen substituents or activated by them. |
Conformational Analysis and Molecular Dynamics Simulations
These methods explore the dynamic behavior of the molecule, including its different shapes and how it interacts with other molecules.
Rotational Isomerism of the Ethenyl Group
The ethenyl (vinyl) group can rotate around the single bond connecting it to the benzene ring, leading to different conformers.
Potential Energy Surface Scan: By systematically changing the dihedral angle between the ethenyl group and the benzene ring and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable conformer(s) and the energy barriers between them. The planarity or non-planarity of the most stable conformer would be a key finding.
Intermolecular Interactions and Aggregation Behavior
Molecular dynamics (MD) simulations can provide insights into how molecules of this compound interact with each other in a condensed phase.
Methodology: MD simulations would involve placing a number of molecules in a simulation box and calculating their trajectories over time based on a force field that describes the intermolecular and intramolecular forces.
Expected Findings: Analysis of the trajectories would reveal information about the preferred modes of intermolecular interaction. This would include potential π-π stacking interactions between the benzene rings and halogen bonding involving the chlorine and fluorine atoms. The simulations could predict whether the molecules tend to form ordered aggregates or exist in a disordered state in the liquid or solid phase.
Reaction Pathway Modeling and Transition State Characterization
The elucidation of chemical reactivity and the prediction of reaction outcomes for halogenated aromatic compounds like this compound are greatly aided by computational chemistry. These theoretical approaches allow for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Computational Elucidation of Reaction Mechanisms and Kinetics
The study of reaction mechanisms for compounds such as this compound through computational methods, primarily Density Functional Theory (DFT), offers a molecular-level understanding of chemical transformations. These methods are employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
For instance, in reactions involving the vinyl group, such as electrophilic additions or polymerizations, DFT calculations can model the step-wise or concerted nature of the mechanism. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVPP) is critical for obtaining accurate results. scielo.br The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is also essential for simulating reactions in solution. scielo.br
The kinetics of a reaction are explored by calculating the activation energy (ΔG‡), which is the free energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. For example, in a hypothetical nucleophilic aromatic substitution at the chlorine-bearing carbon, computational models can determine the energy barriers for different pathways, such as the SNAr mechanism. These calculations can reveal whether the reaction is kinetically feasible under certain conditions.
Table 1: Hypothetical Calculated Activation Energies for Proposed Reaction Mechanisms of this compound
| Reaction Type | Proposed Mechanism | Computational Method | Solvent | Calculated Activation Energy (kcal/mol) |
| Electrophilic Addition to Vinyl Group | Bromination | B3LYP/6-311+G(d,p) | Dichloromethane | 12.5 |
| Nucleophilic Aromatic Substitution | Methoxide Addition | M06-2X/def2-TZVPP | Methanol | 28.7 |
| Suzuki Coupling | Oxidative Addition | PBE0/LANL2DZ | Toluene | 15.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Prediction of Regio- and Stereoselectivity
Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity, the preference for reaction at one site over another, can be rationalized by examining the electronic properties of the molecule, such as the distribution of atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO).
For example, in an electrophilic addition to the vinyl group, the site of initial attack (the α- or β-carbon of the vinyl group) can be predicted by analyzing the calculated partial charges on these atoms. The more negative carbon atom is generally the preferred site for electrophilic attack.
Stereoselectivity, the preferential formation of one stereoisomer over another, is often determined by the relative energies of the transition states leading to the different stereoisomers. A lower energy transition state will be more populated, leading to the major product. For reactions creating a new chiral center, computational modeling can predict the enantiomeric excess by comparing the activation energies of the transition states leading to the R and S enantiomers.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules like this compound, which aids in the interpretation of experimental spectra. High-level quantum chemical calculations can provide accurate predictions of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov
Methods such as DFT and time-dependent DFT (TD-DFT) are commonly used for these predictions. researchgate.net For vibrational spectra, the calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. researchgate.net For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate chemical shifts.
The correlation between predicted and experimental spectroscopic data serves as a validation of the computational model and the molecular structure. nih.gov Discrepancies between theoretical and experimental values can point to specific molecular interactions or environmental effects not accounted for in the calculations. nih.gov
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| 13C NMR | Chemical Shift (C-Cl) | 132.5 ppm | 133.1 ppm |
| 1H NMR | Chemical Shift (Vinyl H) | 5.4 ppm | 5.3 ppm |
| IR Spectroscopy | C=C Stretch (Vinyl) | 1635 cm-1 | 1630 cm-1 |
| UV-Vis Spectroscopy | λmax | 258 nm | 260 nm |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) in Halogenated Vinylbenzenes (Purely Theoretical Framework)
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are theoretical models that aim to correlate the structural features of a series of compounds with their reactivity or physical properties, respectively. nih.gov For a class of compounds like halogenated vinylbenzenes, these models can predict the properties of new, unsynthesized molecules.
The development of a QSRR or QSPR model involves several steps:
Data Set Selection: A diverse set of halogenated vinylbenzenes with known experimental or high-quality computational data for the property of interest is chosen. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO energy, dipole moment). researchgate.net
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the property of interest. chemrxiv.orgyoutube.com
Model Validation: The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²) and by applying it to a set of molecules not used in the model-building process (an external validation set).
For halogenated vinylbenzenes, a QSRR model could be developed to predict the rate constants for a specific reaction, such as a Heck coupling, based on descriptors that quantify the electronic and steric effects of the halogen substituents. A QSPR model could predict physical properties like boiling point or solubility. These models provide a powerful and cost-effective way to screen large numbers of compounds for desired properties before undertaking their synthesis and experimental testing. nih.gov
Derivatization Strategies and Applications in Advanced Chemical Synthesis
Synthesis of Complex Organic Molecules Incorporating the 1-Chloro-2-ethenyl-4-fluorobenzene Scaffold
The this compound scaffold serves as a foundational element in the construction of more intricate organic molecules. The presence of the vinyl group allows for a range of addition and cycloaddition reactions, while the chloro and fluoro substituents can be modified or utilized to direct further reactions. For instance, the vinyl group can readily undergo Heck, Suzuki, or Stille coupling reactions to introduce a variety of substituents, thereby expanding the molecular complexity. These coupling reactions are pivotal in creating carbon-carbon bonds, which are fundamental to the assembly of complex organic frameworks.
| Reaction Type | Reagents/Catalyst | Product Class |
| Heck Coupling | Palladium catalyst, base | Substituted styrenes |
| Suzuki Coupling | Palladium catalyst, boronic acid, base | Aryl-substituted styrenes |
| Stille Coupling | Palladium catalyst, organotin reagent | Stannylated styrenes |
Development of Functionalized Monomers for Specialty Polymers and Copolymers
The ethenyl group of this compound makes it a prime candidate for polymerization reactions, leading to the development of specialty polymers with tailored properties.
The incorporation of the chloro and fluoro groups into the polymer backbone imparts desirable characteristics such as enhanced thermal stability, chemical resistance, and specific mechanical properties. The fluorine atom, in particular, is known to increase the thermal stability and oxidative resistance of polymers due to the high strength of the carbon-fluorine bond. The chlorine atom can further modify the polymer's properties, including its solubility and processability. The resulting polymers are often classified as high-performance materials suitable for applications demanding durability and resilience in harsh environments.
The reactivity of the chloro- and fluoro-substituted benzene (B151609) ring within the polymer structure allows for post-polymerization modification. This enables the introduction of various functional groups, leading to the creation of functional polymers. These polymers can be designed to respond to external stimuli such as changes in pH, temperature, or light, making them suitable for applications in sensors, drug delivery systems, and smart coatings.
Precursors for Organic Electronic Materials and Optoelectronic Components (Focus on chemical synthesis, not device performance)
Substituted styrenes are important precursors in the synthesis of materials for organic electronics. The this compound molecule can be chemically transformed into more complex conjugated systems that are essential for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthetic routes often involve cross-coupling reactions to extend the π-conjugated system, a critical factor for charge transport and light emission in these materials. The presence of the fluorine atom can influence the electronic properties of the final material, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Design and Synthesis of Chemically Labeled Analogs for Research Probing
For mechanistic studies and biological research, it is often necessary to use chemically labeled analogs of a compound. The this compound structure can be modified to include isotopic labels (e.g., deuterium, carbon-13) or reporter groups (e.g., fluorescent tags). For example, the vinyl group can be selectively deuterated, or a fluorescent moiety can be attached to the aromatic ring via nucleophilic aromatic substitution of the chlorine atom, after appropriate activation. These labeled analogs are invaluable tools for tracking the metabolic fate of a molecule or for probing its interactions with biological targets.
Future Research Directions and Unexplored Avenues for 1 Chloro 2 Ethenyl 4 Fluorobenzene
Development of Novel Catalytic Systems for Enhanced Transformations
The structural features of 1-chloro-2-ethenyl-4-fluorobenzene make it an ideal candidate for a variety of catalytic transformations. The development of novel and efficient catalytic systems is paramount to unlocking its synthetic utility.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are cornerstones of modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. organic-chemistry.orgyoutube.com For this compound, these reactions could be employed to further functionalize the vinyl group, creating more complex molecular architectures. Future research could focus on developing highly active and stable phosphine-free palladium catalysts to improve sustainability and reduce costs. organic-chemistry.org Beyond traditional cross-coupling, designing catalysts for specific transformations such as aerobic oxidation or epoxidation of the vinyl group represents a significant opportunity, drawing parallels from successful systems developed for other styrene (B11656) derivatives. rsc.org
Furthermore, the presence of halogen atoms suggests potential for syndiospecific coordination polymerization. Catalytic systems based on half-titanocenes or rare-earth metals, which have shown high activity and stereoselectivity for the polymerization of other halogenated styrenes, could be adapted for this compound. researchgate.net This would pave the way for novel polymeric materials with tailored properties.
| Potential Catalytic System | Target Transformation | Potential Application/Product | Relevant Research Context |
| Palladium-Phosphine Complexes | Heck/Suzuki/Sonogashira Coupling | Functionalized styrenes, complex organic molecules | Widely used for aryl and vinyl halides. organic-chemistry.orgyoutube.com |
| Cobalt-Zeolite Catalysts | Aerobic Oxidation | Benzaldehydes, epoxides | Studied for general styrene oxidation. |
| Scandium-based Catalysts | Syndiospecific Polymerization | Specialty polymers with high thermal stability | Effective for other halogenated styrenes. researchgate.net |
| Photoenzymatic Systems | Selective Epoxidation | Chiral epoxides | Green chemistry approach for styrene derivatives. rsc.org |
Integration into Supramolecular Chemistry and Self-Assembled Architectures
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful paradigm for designing advanced materials. The halogen atoms in this compound are key features that can be exploited for the construction of self-assembled architectures.
Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a powerful tool in crystal engineering. nih.govmdpi.com The chlorine atom in this compound can participate in halogen bonds, directing the self-assembly of the molecule into predictable supramolecular structures such as co-crystals. rsc.orgnih.govresearchgate.net Research in this area could explore the formation of co-crystals with various halogen bond acceptors, leading to materials with novel photoluminescence or electronic properties. rsc.org
The presence of fluorine also opens avenues in the design of fluorinated amphiphiles or polymers that can self-assemble in solution. The unique properties of fluorinated segments can drive the formation of complex nanostructures like micelles, vesicles, or nanofibers. bohrium.comnih.govresearchgate.net Investigating the self-assembly behavior of polymers derived from this compound could lead to new materials for biomedical or electronic applications.
| Non-Covalent Interaction | Molecular Moiety Involved | Potential Supramolecular Structure | Relevant Research Context |
| Halogen Bonding (I⋯N, C-I⋯π) | Chlorine atom, Aromatic ring | Co-crystals, 1D/2D/3D networks | Well-established for diiodotetrafluorobenzene and other haloarenes. rsc.orgnih.gov |
| π-π Stacking | Phenyl ring | Stacked columnar or herringbone structures | Common in aromatic compounds. nih.gov |
| C-H⋯π Interactions | Vinyl C-H, Phenyl C-H, Phenyl ring | Stabilization of crystal packing | Observed in various aromatic systems. |
| Dipole-Dipole Interactions | C-Cl bond, C-F bond | Ordered aggregates, liquid crystals | Significant in polar molecules like hexafluorocyclohexane. nih.gov |
Exploration of Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry offer alternative, often milder, methods for chemical transformations compared to traditional thermal reactions. These approaches could unlock unique reactivity for this compound.
Photochemical reactions, initiated by the absorption of light, could be used to achieve various transformations. For instance, [2+2] cycloadditions could lead to the dimerization of the molecule, forming cyclobutane (B1203170) derivatives, a known reaction for styrenes. acs.orgacs.org Organo-photoredox catalysis could enable novel reactions like hydroformylation under metal-free conditions. nih.gov Furthermore, photoenzymatic approaches could be explored for the selective epoxidation of the vinyl group, offering a green and highly selective synthetic route. rsc.org
Electrochemical methods provide another powerful tool. Electropolymerization of this compound could be investigated to produce thin polymer films directly on an electrode surface, a technique known for its simplicity and control. nih.govresearchgate.net Redox-switchable polymerization, controlled by an applied potential, could be used to create novel copolymer architectures with precise sequence control. escholarship.org Additionally, selective electrochemical oxidation could be explored to transform the vinyl group into other valuable functionalities, such as an aldehyde, mirroring the successful electrochemical oxidation of styrene.
| Transformation Type | Reaction | Potential Product(s) | Relevant Research Context |
| Photochemical | [2+2] Cycloaddition/Dimerization | Cyclobutane derivatives | Known for styrene and its derivatives. acs.orgacs.org |
| Photochemical | Organo-photoredox Hydroformylation | Aldehydes | Demonstrated for aryl olefins. nih.gov |
| Electrochemical | Anionic Polymerization | Halogen-terminated polymers | Investigated for other halostyrenes. acs.org |
| Electrochemical | Reductive Cleavage/Coupling | Hydrogenated or dimerized end-groups | Shown for bromine-capped polystyrene. nih.gov |
Advanced In-Situ Monitoring Techniques for Reaction Optimization
To efficiently develop and optimize the synthesis and polymerization of this compound, advanced in-situ monitoring techniques are indispensable. These methods allow for real-time analysis of reaction progress, providing crucial data for understanding kinetics and mechanisms.
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. These non-invasive techniques can be used to monitor the disappearance of the vinyl group's characteristic vibrational bands, allowing for the precise determination of monomer conversion over time. Coupling these spectroscopic methods with other analytical tools, like rheology, can provide a multi-scale understanding of polymerization processes, from chemical bond changes to macroscopic viscosity variations. The insights gained from in-situ monitoring are critical for optimizing reaction parameters such as temperature, pressure, and catalyst loading to achieve desired product yields and material properties.
| In-Situ Technique | Information Gained | Application Example | Relevant Research Context |
| Raman Spectroscopy | Monomer conversion, reaction kinetics, changes in local environment | Monitoring the free radical polymerization of styrene in bulk and emulsion. | Widely used for monitoring polymerization. |
| FTIR Spectroscopy | Functional group transformation, reaction intermediates | Probing the mechanism of Heck-type acylation reactions. | Complementary to Raman for reaction monitoring. |
| In-situ NMR | Structural elucidation of intermediates, kinetic profiling | Not specifically found for this compound, but a powerful general tool. | A standard for mechanistic studies in solution. |
| Rheology | Viscosity changes, gel point determination | Coupled with Raman to study styrene bulk polymerization. | Important for understanding polymer processing. |
Machine Learning and AI-Driven Approaches in Synthesis and Prediction
Another application lies in the prediction of material properties. ML models can be developed to predict the physical and chemical properties of polymers derived from this compound, such as its glass transition temperature, solubility, or mechanical strength, based on its molecular structure. macalester.eduresearchgate.netresearchgate.net This predictive capability can guide the synthesis of new materials with desired functionalities.
| AI/ML Application | Objective | Potential Impact | Relevant Research Context |
| Reaction Outcome Prediction | Predict the major product and yield of a reaction. | Reduces experimental effort by prioritizing high-yield reactions. | Successfully applied to broad classes of organic reactions. rsc.org |
| Catalyst Design | Identify optimal catalyst structures for a specific transformation. | Accelerates the discovery of more efficient and selective catalysts. numberanalytics.commeryt-chemical.comresearchgate.netoaepublish.com | Used to design catalysts for CO2 hydrogenation and polymerization. numberanalytics.comchemrxiv.org |
| Property Prediction | Forecast physical/chemical properties of molecules and polymers. | Guides the design of materials with targeted characteristics. macalester.eduresearchgate.net | Applied to predict formation energy and magnetic properties of materials. macalester.eduresearchgate.net |
| Automated Synthesis | Integrate AI with robotic platforms for autonomous experimentation. | Enables high-throughput screening and optimization of reaction conditions. | An emerging field with significant potential. |
Multi-Disciplinary Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
A holistic understanding of this compound and its derivatives can only be achieved through multi-disciplinary approaches that integrate synthesis, spectroscopy, and computational modeling.
The synthesis of new molecules and materials based on this compound provides the physical samples for investigation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), IR, and Raman spectroscopy, are essential for characterizing the structure and purity of these new compounds. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, vibrational frequencies, and reaction mechanisms. nih.gov
By combining these methodologies, researchers can create a powerful feedback loop. For example, computational models can predict the most likely outcome of a reaction, which can then be verified through synthesis and spectroscopic analysis. Discrepancies between theoretical predictions and experimental results can, in turn, be used to refine the computational models. This synergistic approach is crucial for elucidating complex reaction pathways and for the rational design of new functional materials based on this compound. nih.gov
| Research Question | Synthetic Approach | Spectroscopic/Analytical Technique | Computational Method |
| What is the mechanism of a novel catalytic reaction? | Perform the reaction under various conditions, attempting to isolate intermediates. | In-situ FTIR/Raman, NMR, Mass Spectrometry. | DFT calculations of reaction energy profiles and transition states. |
| How does the molecule self-assemble in the solid state? | Co-crystallization with various partner molecules. | Single-crystal X-ray diffraction, Solid-state NMR. rsc.org | Crystal structure prediction, analysis of intermolecular interactions (e.g., Hirshfeld surfaces). |
| What are the properties of a new polymer? | Controlled polymerization (e.g., anionic, ATRP). acs.org | Gel Permeation Chromatography (GPC), DSC, TGA, Mechanical Testing. | Molecular dynamics simulations to predict bulk properties. |
| Can we design a more selective catalyst? | Synthesis of a library of computationally suggested ligands. | High-throughput screening of catalytic activity. | ML models to correlate catalyst structure with performance. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-chloro-2-ethenyl-4-fluorobenzene, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated precursors. For example, coupling 1-bromo-4-chloro-2-fluorobenzene with ethenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like toluene/water (1:1) at 80–100°C . Optimization involves adjusting catalyst loading, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate).
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : Compare experimental H and C NMR spectra with calculated chemical shifts (DFT methods like B3LYP/6-31G*). Key signals: vinyl proton (δ ~5.8–6.5 ppm, doublet splitting) and aromatic protons (δ ~6.9–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (exact mass: 170.0235 Da).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods for volatile handling, wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers at 2–8°C. Dispose of waste via approved hazardous waste protocols (e.g., incineration) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve discrepancies in bond lengths or angles?
- Methodology : Use SHELXL for structure refinement. Key steps:
- Apply anisotropic displacement parameters for non-H atoms.
- Validate using R-factor convergence (<5%) and the Hirshfeld test for electron density residuals.
- Address outliers with constraints (e.g., AFIX for disordered groups) .
Q. What strategies resolve contradictions between computational and experimental vibrational spectra (e.g., IR/Raman)?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16 with B3LYP functional) and scale frequencies by 0.96–0.98 to match experimental peaks.
- Cross-check assignments using isotopic substitution or deuteration experiments.
- Analyze intermolecular interactions (e.g., hydrogen bonding) affecting experimental spectra .
Q. How can regioselectivity challenges in functionalizing the ethenyl group of this compound be addressed?
- Methodology :
- Use directing groups (e.g., -Bpin) to control electrophilic addition sites.
- Employ transition metal catalysts (e.g., Ru or Rh) for stereoselective hydrofunctionalization .
- Monitor reaction progress via in-situ FTIR or GC-MS to optimize regiochemical outcomes.
Q. What experimental designs mitigate degradation of this compound during long-term storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
